Dual Target Enzyme Inhibition Profile: CCT3833 vs. Class-Specific Inhibitors
CCT3833 exhibits balanced low-nanomolar inhibition across both RAF and SRC kinase families: V600E BRAF IC50 = 34 nM, CRAF IC50 = 33 nM, SRC IC50 = 27 nM, and LCK (SFK member) IC50 = 19 nM, measured in in vitro enzyme assays [1]. By contrast, first-generation BRAF V600E-selective inhibitors (e.g., dabrafenib, PLX4720/vemurafenib) have no meaningful SRC inhibitory activity, and clinical multikinase inhibitors such as sorafenib exhibit substantially weaker and less selective SRC engagement [1]. This dual RAF/SRC inhibition profile at the enzyme level is the molecular basis for CCT3833's downstream cellular efficacy.
| Evidence Dimension | Enzyme inhibitory potency (IC50) across RAF and SRC kinase families |
|---|---|
| Target Compound Data | V600E BRAF: 34 nM; CRAF: 33 nM; SRC: 27 nM; LCK: 19 nM [1] |
| Comparator Or Baseline | Dabrafenib/PLX4720: BRAF V600E-selective only, SRC IC50 not reported/negligible; Sorafenib: RAF IC50 ~6-22 nM but SRC IC50 substantially higher than CCT3833 (class-level) [1] |
| Quantified Difference | CCT3833 achieves SRC IC50 of 27 nM; comparators lack potent, balanced SRC co-inhibition |
| Conditions | In vitro enzyme activity assays; recombinant kinase proteins |
Why This Matters
For KRAS-mutant disease models, dual RAF/SRC targeting is essential because SRC signaling provides a parallel resistance pathway; single-target RAF inhibitors lack this dual pharmacology and therefore fail to fully suppress tumor cell survival signaling.
- [1] Girotti MR, Lopes F, Preece N, et al. The paradox-breaking panRAF plus SRC family kinase inhibitor, CCT3833, is effective in mutant KRAS-driven cancers. Annals of Oncology. 2021;32(2):269-278. doi:10.1016/j.annonc.2020.10.483 View Source
